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1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

RNA thermodynamics modified nucleoside duplex stability

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione, universally known as 5-methyluridine (m⁵U or ribothymidine), is an endogenous pyrimidine ribonucleoside and the C5-methylated derivative of uridine. It is the ribonucleoside counterpart of thymidine, distinguished by the presence of a 2′-hydroxyl group on the ribose sugar.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
Cat. No. B14044506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O
InChIInChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5-,6+,8+/m0/s1
InChIKeyILPQVLSHRQDSNB-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione (5-Methyluridine): Compound Class, Physicochemical Identity, and Procurement-Relevant Context


1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione, universally known as 5-methyluridine (m⁵U or ribothymidine), is an endogenous pyrimidine ribonucleoside and the C5-methylated derivative of uridine [1]. It is the ribonucleoside counterpart of thymidine, distinguished by the presence of a 2′-hydroxyl group on the ribose sugar [2]. This compound is one of the most abundant post-transcriptional modifications in transfer RNA (tRNA), occupying the universally conserved position 54 in the TΨC loop, and is also present in ribosomal RNA (rRNA) and messenger RNA (mRNA) [3]. With a molecular formula of C₁₀H₁₄N₂O₆, a molecular weight of 258.23 g/mol, and a melting point of 183–185 °C, 5-methyluridine is commercially available as a white crystalline powder at purities typically ≥98% (HPLC) . Its structural and functional properties diverge meaningfully from uridine, thymidine, pseudouridine, and other in-class nucleoside analogs, making empirical, comparator-driven selection essential for research and industrial applications.

Why Uridine, Thymidine, or Pseudouridine Cannot Simply Replace 5-Methyluridine in Research and Industrial Workflows


Generic substitution among pyrimidine nucleosides is not scientifically defensible for 5-methyluridine because methylation at the C5 position of the uracil base introduces three simultaneous, non-interchangeable consequences: (i) altered hydrogen-bonding electronics along the Watson–Crick–Franklin face that modify base-pairing thermodynamics in a position-dependent manner [1]; (ii) increased hydrophobic surface area from the methyl group that enhances base-stacking interactions and alters RNA duplex stability differently than halogenated or other alkylated analogs [2]; and (iii) differential recognition by enzymes, transporters, and innate immune receptors that is not recapitulated by uridine (unmethylated parent), thymidine (2′-deoxyribose analog), or pseudouridine (C-glycosidic isomer) [3][4]. These compound-specific properties mean that selecting 5-methyluridine—rather than its closest analogs—is a functional necessity, not merely a preference, in applications ranging from tRNA modification studies to mRNA therapeutic engineering. The quantitative evidence below establishes precisely where and by how much 5-methyluridine diverges from its comparators.

Quantitative Differentiation Evidence for 5-Methyluridine vs. Uridine, Thymidine, Pseudouridine, and Positional Methyluridine Isomers


RNA Duplex Thermal Stability: 5-Methyluridine Is Uniquely Tolerated at Both Internal and Terminal Positions, Unlike 3N-Methyluridine and 6-Methyluridine Isomers

In a systematic thermodynamic study of 5- and 6-substituted uridine derivatives within the RNA duplex (AUCU(Mod.)AGAU)₂, 5-methyluridine was the only methyl-substituted uridine variant that stabilized the duplex when placed at either an internal position or as a 3′-terminal dangling end. In contrast, 3N-methyluridine and both N1 and N3 isomers of 6-methyluridine completely prevented duplex formation when placed at internal positions, exhibiting single-stranded melting profiles [1]. Quantitatively, 5-methyluridine as a 3′-dangling end increased duplex stability by ΔΔG°₃₇ = −0.15 kcal/mol relative to the unmodified uridine baseline (UCUAGAU)₂, whereas 3N-methyluridine conferred a stronger stabilization of −0.35 kcal/mol—but only at the terminal position and with loss of internal-position compatibility [1]. This dual-position tolerance is a unique functional signature of 5-methyluridine among methyluridine positional isomers.

RNA thermodynamics modified nucleoside duplex stability 3'-dangling end oligoribonucleotide

Enzyme Substrate Discrimination: 5-Methyluridine Displays ~2-Fold Lower Affinity Than Uridine for Yeast Uridine Nucleosidase

Purified bakers' yeast uridine nucleosidase (EC 3.2.2.3), which is strictly selective for uridine and 5-methyluridine among all tested pyrimidine and purine nucleosides, hydrolyzes 5-methyluridine with a Km of 1.66 × 10⁻³ M, compared to a Km of 0.86 × 10⁻³ M for uridine under identical conditions [1]. This represents a 1.93-fold lower apparent affinity for the methylated substrate. Furthermore, 5-methyluridine acts as a competitive inhibitor of uridine hydrolysis (Ki not separately reported but confirmed competitive by Hill plot analysis with n′ ≈ 1) [1]. The enzyme is completely inactive toward thymidine and all other nucleosides tested, confirming that the 2′-hydroxyl group—present in 5-methyluridine but absent in thymidine—is an absolute structural requirement for catalysis at this active site [1].

enzyme kinetics nucleoside metabolism substrate specificity uridine nucleosidase Km comparison

Chemotherapeutic Synergy: 5-Methyluridine Potentiates 5-Fluorouracil Antitumor Activity, Including Against 5-FU-Resistant Leukemia

Coadministration of 5-methyluridine (ribothymidine) with 5-fluorouracil (5-FU) was examined in three murine tumor models. Against Ehrlich ascites carcinoma, intraperitoneal coadministration of 5-methyluridine markedly enhanced the antitumor activity of 5-FU. This enhancement was also observed against Ehrlich solid carcinoma via both oral and intraperitoneal routes [1]. Critically, the combination of 5-FU and 5-methyluridine was effective even against 5-FU-resistant P388 leukemia, a setting in which 5-FU monotherapy fails [1]. The mechanistic basis was subsequently elucidated: 5-methyluridine acts as a ribose donor, facilitating the phosphorolytic conversion of 5-FU to 5-fluorouridine and subsequently to FU-nucleotides (F-UMP, F-UDP, F-UTP) in carcinoma cells, thereby enhancing 5-FU anabolism and incorporation into RNA [2]. This ribose-donor function is structurally dependent on the ribofuranose moiety of 5-methyluridine and is not replicated by thymidine (which lacks the 2′-OH) or by uridine in the same potency range.

cancer chemotherapy 5-fluorouracil drug synergy Ehrlich carcinoma P388 leukemia ribose donor

Innate Immune Evasion: 5-Methyluridine Incorporation into RNA Ablates TLR3, TLR7, and TLR8 Activation at Potency Comparable to Pseudouridine

In a landmark study establishing the immunological basis for nucleoside-modified mRNA therapeutics, Karikó et al. demonstrated that incorporation of 5-methyluridine (m⁵U) into in vitro-transcribed RNA abrogates signaling through human TLR3, TLR7, and TLR8 [1]. Dendritic cells (DCs) exposed to 5-methyluridine-modified RNA expressed significantly less cytokines (including IL-12, TNF-α, and IFN-α) and activation markers (CD80, CD86) than those treated with unmodified RNA [1]. The immunosuppressive effect of 5-methyluridine was comparable to that of pseudouridine (Ψ), 5-methylcytidine (m⁵C), N⁶-methyladenosine (m⁶A), and 2-thiouridine (s²U) [1]. However, unlike pseudouridine—which alters the Watson–Crick–Franklin base-pairing face through a C–C glycosidic bond and can enhance translation via PKR evasion—5-methyluridine retains canonical Watson–Crick geometry, offering a distinct structural profile for mRNA engineering where base-pairing fidelity must be preserved alongside immune silencing [1][2].

mRNA therapeutics innate immunity Toll-like receptor nucleoside modification RNA immunogenicity

Photophysical Differentiation: 5-Methyluridine Exhibits an Order-of-Magnitude Longer Excited-State Lifetime Than Uridine in Aqueous Solution

Femtosecond transient absorption spectroscopy in aqueous solution revealed that 5-methyluridine (5mUrd) exhibits an excited-state lifetime approximately one order of magnitude longer than that of uridine (Urd) [1]. This substantial difference arises because the bulky methyl group at the C5 position requires significant solvent reorganization to facilitate the ring-puckering motion that leads to the conical intersection (CI) responsible for ultrafast non-radiative decay back to the ground state [1]. Specifically, the methyl group increases the inertial barrier along the reaction coordinate toward the CI, extending the excited-state lifetime from the sub-picosecond regime characteristic of uridine into the multi-picosecond range for 5-methyluridine [1]. This photophysical divergence has direct implications for UV-induced RNA damage and repair: 5-methyluridine residues in tRNA and mRNA are predicted to have a substantially larger window for photochemical reactions (e.g., cyclobutane pyrimidine dimer formation) than unmodified uridine residues under equivalent UV exposure.

photophysics excited-state dynamics UV photostability conical intersection nucleoside photochemistry

Structural Biology: 5-Methyluridine Is the Second Most Abundant Uridine Modification in Solved RNA 3D Structures, with Distinct Sugar Pucker and RMSD Profiles Relative to Unmodified Uridine

A comprehensive structural analysis of all uridine modifications in the RCSB Protein Data Bank (2026) identified 5-methyluridine (5MU) as the second most frequently occurring modification with 736 residues across 214 refined structures (after pseudouridine, PSU, with 2,982 residues) [1]. Among the six modifications systematically examined (PSU, 5MU, UR3, OMU, 4SU, and H₂U), 5MU exhibited a predominant C3′-endo sugar pucker characteristic of A-form RNA helices, with C2′-endo as the secondary conformation—a profile shared with OMU and 4SU but distinct from UR3 and H₂U, which favor C2′-endo (B-form-like) conformations [1]. When sequence-representative structures of modified RNAs were compared to their unmodified counterparts via all-atom RMSD analysis, most modifications showed high similarity (RMSD ≤1.0 Å), but deviations were notably larger for certain PSU-, 5MU-, and 4SU-containing motifs, indicating that 5MU induces context-dependent local structural perturbations that are absent or different in other modifications [1]. Additionally, 5MU does not alter the Watson–Crick–Franklin base-pairing face, distinguishing it structurally from PSU (C–C glycosidic bond) and UR3 (methylation at N3 disrupts hydrogen bonding) [1].

RNA structural biology PDB analysis sugar pucker RMSD modified nucleoside tRNA

Evidence-Backed Procurement Scenarios: When 5-Methyluridine Is the Scientifically Indicated Compound Choice


tRNA Modification and Ribosome Translocation Studies (m⁵U54 Biology)

5-Methyluridine is the authentic nucleoside for studying the universally conserved m⁵U54 modification in the TΨC loop of tRNA. Recent evidence demonstrates that loss of m⁵U54 alters ribosome translocation dynamics and confers differential sensitivity to hygromycin B in both S. cerevisiae and E. coli [1]. Unlike pseudouridine (Ψ55, installed by TruB) or other T-loop modifications, m⁵U54 is installed by the dedicated methyltransferase TrmA (bacteria) / Trm2 (yeast) and acts within a hierarchical modification circuit that influences downstream m¹A58 installation [1]. Procurement of 5-methyluridine as an authentic reference standard—rather than uridine or thymidine—is essential for LC-MS/MS-based quantification of tRNA modification stoichiometry, in vitro reconstitution of TrmA/Trm2 activity, and structural studies of fully modified tRNA.

mRNA Therapeutic Engineering with Canonical Base-Pairing Preservation

When designing in vitro-transcribed mRNA for therapeutic protein expression or vaccine applications that require simultaneous innate immune evasion and preservation of Watson–Crick base-pairing fidelity, 5-methyluridine is the indicated modification over pseudouridine. Karikó et al. (2005) established that m⁵U incorporation ablates TLR3/7/8-mediated DC activation at levels comparable to Ψ [2], but m⁵U retains the canonical N1–C1′ glycosidic bond and unmodified Watson–Crick face, whereas pseudouridine introduces a C5–C1′ linkage that can subtly alter codon–anticodon interactions and translation fidelity [3]. For applications requiring precise codon recognition (e.g., gene-editing enzymes, therapeutic replacement proteins with critical amino acid sequences), 5-methyluridine offers a structurally conservative alternative to pseudouridine.

5-FU Combination Chemotherapy Preclinical Development

5-Methyluridine uniquely potentiates 5-fluorouracil antitumor activity through a ribose-donor mechanism, including against 5-FU-resistant malignancies. Tezuka et al. demonstrated that this combination is effective against 5-FU-resistant P388 leukemia, a setting where 5-FU monotherapy fails [4]. Unlike uridine—which is used clinically to rescue (reduce) 5-FU toxicity through competing uridine phosphorylase activity—5-methyluridine functions as a phosphorolytic ribose donor that enhances 5-FU anabolism to active FU-nucleotides [5]. This opposing pharmacological directionality means that 5-methyluridine and uridine are functionally non-interchangeable in 5-FU combination studies. Procurement of high-purity 5-methyluridine is indicated for in vivo murine tumor models of 5-FU resistance, pharmacokinetic studies of FU-nucleotide formation, and mechanistic investigations of nucleoside-based chemosensitization.

RNA Photophysics and UV Damage Research

The order-of-magnitude longer excited-state lifetime of 5-methyluridine relative to uridine [6] makes it a distinct and non-substitutable probe for studying UV-induced RNA photodamage mechanisms. In tRNA and mRNA, m⁵U residues are predicted to have a substantially longer window for photochemical reactions (e.g., cyclobutane pyrimidine dimer formation, 6-4 photoproducts) than unmodified uridine residues. Investigators using femtosecond spectroscopy, UV-crosslinking, or RNA damage mapping must use authentic 5-methyluridine—not uridine—when establishing photophysical baselines for modified RNA residues, as the methyl group fundamentally alters the excited-state potential energy surface and the dynamics of conical intersection access.

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